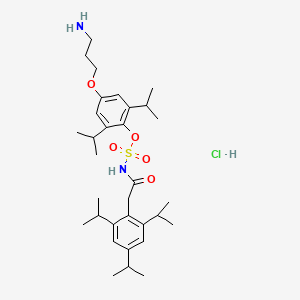
ACAT-IN-4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACAT-IN-4 (hydrochloride) is a hydrochloride salt of a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase. This compound effectively hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells . It is primarily used in scientific research for its inhibitory properties.
Vorbereitungsmethoden
The synthesis of ACAT-IN-4 (hydrochloride) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
ACAT-IN-4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
ACAT-IN-4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on lipid metabolism.
Biology: Employed in research to understand the role of cholesterol metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Wirkmechanismus
The mechanism of action of ACAT-IN-4 (hydrochloride) involves the inhibition of acyl-Coenzyme A: cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesteryl esters, which are important for the storage and transport of cholesterol. The compound also hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells, a key regulator of immune response and inflammation .
Vergleich Mit ähnlichen Verbindungen
ACAT-IN-4 (hydrochloride) can be compared with other similar compounds, such as:
Avasimibe: Another inhibitor of acyl-Coenzyme Acholesterol acyltransferase, but with different potency and pharmacokinetic properties.
Pactimibe: Similar in function but differs in its chemical structure and efficacy.
Tricyclic Pyrone Compounds: These compounds also inhibit acyl-Coenzyme Acholesterol acyltransferase and have been studied for their protective effects in neurodegenerative diseases .
ACAT-IN-4 (hydrochloride) stands out due to its specific inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells mediated transcription, making it a unique tool in scientific research.
Eigenschaften
Molekularformel |
C32H51ClN2O5S |
|---|---|
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |
InChI |
InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |
InChI-Schlüssel |
FGQOECBPKOMQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)





